(3R)-6-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine
Description
(3R)-6-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine is a chiral benzofuran derivative characterized by a dihydrobenzofuran core substituted with chlorine at position 6 and fluorine at position 5. This compound shares structural similarities with intermediates used in the synthesis of serotonin receptor agonists like Prucalopride, where halogenated benzofuran derivatives are key precursors .
Properties
Molecular Formula |
C8H7ClFNO |
|---|---|
Molecular Weight |
187.60 g/mol |
IUPAC Name |
(3R)-6-chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H7ClFNO/c9-5-2-1-4-6(11)3-12-8(4)7(5)10/h1-2,6H,3,11H2/t6-/m0/s1 |
InChI Key |
XOTCMCTXYJXIRP-LURJTMIESA-N |
Isomeric SMILES |
C1[C@@H](C2=C(O1)C(=C(C=C2)Cl)F)N |
Canonical SMILES |
C1C(C2=C(O1)C(=C(C=C2)Cl)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-6-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[b]furan core, followed by the introduction of the chlorine and fluorine substituents. The final step involves the introduction of the amine group at the 3-position. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and high yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(3R)-6-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[b]furan oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chlorine or fluorine atoms.
Scientific Research Applications
(3R)-6-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R)-6-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Substituent Position and Halogen Effects
The compound’s closest analog is (3R)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine (CAS: 1272727-31-7), which replaces chlorine with bromine at position 7 while retaining fluorine at position 6 . Key differences include:
- Steric impact : Bromine’s larger size could hinder interactions in biological targets compared to chlorine.
Another relevant analog is methyl 4-acetylamino-5-chloro-2,3-dihydrobenzo[b]furan-7-carboxylate, a Prucalopride intermediate with a chlorine substituent at position 5 . The shift from position 5 to 6 in the target compound may influence binding affinity in serotonin receptors due to altered spatial orientation.
Stereochemical Considerations
The (3R) configuration distinguishes the target compound from racemic mixtures or (3S) enantiomers. Enantiopure synthesis is critical, as demonstrated in Prucalopride manufacturing, where stereochemistry governs receptor selectivity .
Pharmacological Implications
Halogen positioning (e.g., 6-Cl vs. 5-Cl) impacts molecular interactions. For example, 5-chloro-substituted benzofurans in Prucalopride intermediates enhance gastrointestinal motility via 5-HT₄ receptor agonism . The target compound’s 6-Cl-7-F substitution may modulate receptor binding kinetics, though specific data remain unexplored in the provided evidence.
Data Table: Structural and Functional Comparison
Research Findings and Challenges
- Purification : High-purity synthesis is essential for pharmaceutical intermediates, as seen in Prucalopride production . The target compound’s stereochemistry and halogen placement may complicate purification compared to brominated analogs.
- Reactivity : Chlorine’s electronegativity may enhance oxidative stability compared to bromine, favoring the target compound in long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
